N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and a thiophene ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyrimidine ring, and a thiophene ring. These rings would be connected by nitrogen and carbon atoms, forming a complex, multi-ring structure .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrazole and pyrimidine rings could undergo substitution reactions, while the carboxamide group could participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its stability and rigidity. The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .
Scientific Research Applications
Synthesis and Biological Evaluation
N-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide and its derivatives have been a subject of significant interest in scientific research due to their potential biological activities. Studies have focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. For instance, a study explored the synthesis of a series of pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their structure-activity relationship (SAR) (Rahmouni et al., 2016).
Chemical Characterization and Reactions
Further research has been conducted on the chemical characterization and reactions involving similar compounds. For instance, novel thienopyrazole derivatives have been synthesized and characterized, demonstrating the versatility of these compounds in chemical synthesis (Ahmed et al., 2018). Additionally, investigations into the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through various chemical reactions have highlighted their potential in creating diverse bioactive molecules (Bol’but et al., 2014).
Catalytic Applications
The compound has also found applications in catalysis, where derivatives have been used as ligands for obtaining bimetallic boron-containing heterogeneous catalysts, demonstrating high activity in the Suzuki reaction in aqueous media. This has allowed for the development of convenient methods for the synthesis of heterobiaryls containing furyl and thienyl rings, indicating its utility in green chemistry and sustainable processes (Bumagin et al., 2019).
Antitumor and Molecular Docking Studies
Furthermore, derivatives of this compound have been subjected to antitumor activity and molecular docking studies. These studies have revealed significant in vitro antitumor activity against certain cell lines, such as HepG2, along with detailed molecular docking analyses to understand the interactions at the molecular level (Fahim et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to show potent activity against certain strains of bacteria
Mode of Action
It is known that many compounds with similar structures interact with their targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can affect the action of many compounds .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-6-10(2)19(18-9)14-15-7-11(8-16-14)17-13(20)12-4-3-5-21-12/h3-8H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDCOFUAQKZGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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